
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one, also known as OPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolone derivatives and has been studied extensively for its potential therapeutic applications. The compound exhibits a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, studies have suggested that the compound exerts its antimicrobial activity by inhibiting the bacterial DNA gyrase enzyme, which is essential for bacterial DNA replication. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation.
Biochemical and Physiological Effects:
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits broad-spectrum antimicrobial and antitumor activity, making it suitable for studying various bacterial and cancer cell lines. However, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has some limitations for lab experiments. The compound is relatively unstable and can decompose under certain conditions, which can affect the accuracy of the results obtained.
Orientations Futures
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has several potential future directions for research. The compound can be further optimized to enhance its antimicrobial and antitumor activity. The mechanism of action of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one can also be further elucidated to understand its mode of action. The compound can also be studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration.
Conclusion:
In conclusion, 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that exhibits potent antimicrobial, antitumor, and anti-inflammatory properties. The compound has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. However, the compound also has some limitations for lab experiments. Further research is needed to optimize the compound and understand its mechanism of action for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one involves the condensation reaction of 2-acetyl-1,2,3,4-tetrahydroquinoline and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to various purification techniques to obtain pure 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one. The synthesis method has been optimized to yield high purity and high yield of 6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one.
Applications De Recherche Scientifique
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. The compound exhibits potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
6-(2-oxopropyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-2-4-11-10(7-9)3-5-12(15)13-11/h2,4,7H,3,5-6H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBPZMKPKUATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Oxopropyl)-3,4-dihydroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
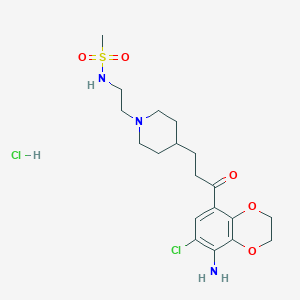
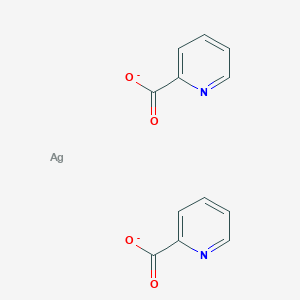
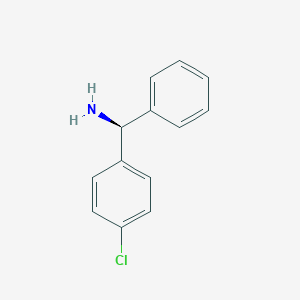
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)

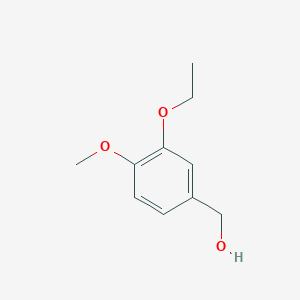


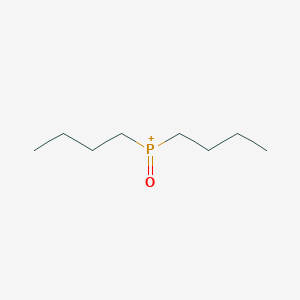
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)

